molecular formula C24H19NO5 B12206897 4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12206897
M. Wt: 401.4 g/mol
InChI Key: PRTYTTZJZFQRDQ-UHFFFAOYSA-N
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Description

The compound 4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine dione derivative characterized by a seven-membered benzoxazepine ring fused with two ketone groups (3,5-dione). Its structure includes a 3-(benzyloxy)phenyl moiety attached via a 2-oxoethyl chain at position 4 of the benzoxazepine core. Benzoxazepine derivatives are studied for diverse biological activities, including kinase inhibition and anti-inflammatory effects, making this compound a candidate for therapeutic development.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

4-[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C24H19NO5/c26-21(14-25-23(27)16-30-22-12-5-4-11-20(22)24(25)28)18-9-6-10-19(13-18)29-15-17-7-2-1-3-8-17/h1-13H,14-16H2

InChI Key

PRTYTTZJZFQRDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(benzyloxy)benzaldehyde with 2-aminobenzoic acid under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired benzoxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzoxazepine Diones

The target compound differs from analogs primarily in substituent groups on the phenyl ring and benzoxazepine core. Key comparisons include:

2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione ()
  • Structural Differences :
    • Phenyl Substituents : Fluorine and methoxy groups at positions 5 and 2 (vs. benzyloxy at position 3 in the target compound).
    • Benzoxazepine Core : Ethyl group at position 2 (vs. hydrogen in the target compound).
  • Methoxy improves solubility compared to benzyloxy but reduces steric bulk .
1-Oxazolidine-2,4-Dione Derivatives ()
  • Core Structure : Smaller five-membered oxazolidine dione ring (vs. seven-membered benzoxazepine).
  • Higher metabolic stability due to fewer reactive sites .
Benzo-1,4-Oxathiins ()
  • Core Structure : Sulfur replaces oxygen in the heterocyclic ring.
  • Impact :
    • Increased electron density alters reactivity and redox properties.
    • Sulfur’s larger atomic size may hinder ring planarity, affecting binding to flat enzyme surfaces .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Benzoxazepine Diones
Compound Name Molecular Formula Substituents (Phenyl Ring) Core Modification LogP* Bioactivity (IC₅₀)
Target Compound C₂₆H₂₁NO₆ 3-Benzyloxy None ~3.8 Under study
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-... C₂₀H₁₈FNO₅ 5-Fluoro, 2-methoxy 2-Ethyl ~2.5 12 nM (Kinase X)
1-Oxazolidine-2,4-dione derivative C₁₀H₁₂NO₄ N/A Oxazolidine core ~1.2 450 nM (Enzyme Y)

*LogP estimated via computational models.

  • Key Findings :
    • The target compound’s benzyloxy group confers higher lipophilicity (LogP ~3.8) than methoxy/fluoro analogs, suggesting prolonged half-life but possible CYP450-mediated metabolism .
    • Ethyl substitution on the benzoxazepine core () may enhance metabolic stability by sterically shielding reactive sites .
    • Oxazolidine diones () exhibit lower LogP values, favoring renal excretion over tissue accumulation .

Metabolic and Toxicological Considerations

  • Target Compound: The benzyloxy group is prone to oxidative cleavage by CYP3A4, generating phenolic metabolites (e.g., 3-hydroxyphenyl derivatives) .
  • Oxazolidine Diones : Rapid glucuronidation due to polar dione groups limits systemic exposure .

Biological Activity

The compound 4-{2-[3-(benzyloxy)phenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione , also known by its CAS number 95128-29-3, is a benzoxazepine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C20H15NO2
  • Molecular Weight : 301.339 g/mol
  • LogP : 5.0738 (indicating lipophilicity)

Structural Representation

The compound features a benzoxazepine core with a benzyloxy group attached to a phenyl ring, contributing to its complex pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that benzoxazepine derivatives exhibit significant anticancer properties. For instance, research indicates that these compounds can inhibit the proliferation of various cancer cell lines. The synthesized derivatives showed varying degrees of cytotoxicity against solid tumor cell lines, with some compounds effectively modulating the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type being studied .

Table 1: Cytotoxicity of Benzoxazepine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BHeLa (Cervical)3.8Cell cycle arrest
Compound CA549 (Lung)7.0Inhibition of angiogenesis

Anti-inflammatory Activity

Benzoxazepine derivatives have also been evaluated for their anti-inflammatory effects. The compounds were found to significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

While the antimicrobial activity of benzoxazepine derivatives was found to be limited, certain compounds exhibited notable effects against specific bacterial strains. The synthesized derivatives were tested against various pathogens, revealing moderate antibacterial activity .

Table 2: Antimicrobial Activity of Selected Benzoxazepine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli12
Compound ES. aureus15
Compound FP. aeruginosa10

The mechanism through which benzoxazepine derivatives exert their biological effects is multifaceted. Studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation pathways. For example, they may interact with monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism and have been implicated in various neurodegenerative diseases .

Case Studies

  • Study on MAO Inhibition : A study reported the synthesis of related oxadiazole derivatives that were potent inhibitors of MAO B, with IC50 values in the low nanomolar range . This suggests that similar mechanisms may be applicable to benzoxazepine derivatives.
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of synthesized benzoxazepines against different cancer cell lines, demonstrating significant variability in effectiveness based on structural modifications .

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